molecular formula C9H11N3O5S B14823471 N-(4-Cyclopropoxy-3-nitropyridin-2-YL)methanesulfonamide

N-(4-Cyclopropoxy-3-nitropyridin-2-YL)methanesulfonamide

Cat. No.: B14823471
M. Wt: 273.27 g/mol
InChI Key: QWZOMEBUNFPKRC-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxy-3-nitropyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11N3O5S and a molecular weight of 273.268 g/mol . This compound is part of the nitropyridine family, which is known for its diverse applications in various fields of science and industry.

Properties

Molecular Formula

C9H11N3O5S

Molecular Weight

273.27 g/mol

IUPAC Name

N-(4-cyclopropyloxy-3-nitropyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C9H11N3O5S/c1-18(15,16)11-9-8(12(13)14)7(4-5-10-9)17-6-2-3-6/h4-6H,2-3H2,1H3,(H,10,11)

InChI Key

QWZOMEBUNFPKRC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC=CC(=C1[N+](=O)[O-])OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyclopropoxy-3-nitropyridin-2-YL)methanesulfonamide typically involves the nitration of pyridine derivatives followed by sulfonamide formation. One common method involves the reaction of pyridine with N2O5 in an organic solvent to form the N-nitropyridinium ion, which is then reacted with SO2/HSO3– in water to yield 3-nitropyridine . This intermediate can be further modified to introduce the cyclopropoxy and methanesulfonamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. For example, the nitration of pyridine N-oxide followed by reduction can be performed in a continuous flow system to minimize the accumulation of potentially explosive intermediates .

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyclopropoxy-3-nitropyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-3-nitropyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Cyclopropoxy-3-nitropyridin-2-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other nitropyridine derivatives and can lead to different applications and properties .

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